Home > Products > Screening Compounds P35122 > 1-(4-ethylphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione
1-(4-ethylphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione -

1-(4-ethylphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione

Catalog Number: EVT-4526046
CAS Number:
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-Ethylphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione is a synthetic compound structurally related to a group of important drugs, including ethosuximide, ethotoin, mephenytoin, glutethimide, methsuximide, phensuximide, and paramethadione []. These compounds share structural similarities and exhibit pharmacological activities primarily related to the central nervous system. 1-(4-Ethylphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione has been investigated in scientific research, particularly in structure-activity relationship studies, to understand the influence of specific structural modifications on biological activity compared to its analogs.

Applications

The provided literature primarily mentions 1-(4-ethylphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione in the context of comparative studies with its structural analogs, specifically ethosuximide []. The research aimed to explore how variations in the substituents on the pyrrolidinedione core affect the compound's interaction with lanthanide shift reagents. This type of analysis helps researchers understand structure-activity relationships, which can guide the development of new drugs with improved pharmacological properties.

Ethosuximide (2-Ethyl-2-methylsuccinimide)

  • Compound Description: Ethosuximide (1,3-dimethyl-3-ethylpyrrolidine-2,5-dione) is a widely prescribed antiepileptic drug, primarily used to treat absence seizures. [] It exhibits its therapeutic effects by targeting T-type calcium channels in the brain, inhibiting their activity and reducing neuronal excitability. []
  • Relevance: Ethosuximide shares a core pyrrolidine-2,5-dione ring structure with the target compound, 1-(4-ethylphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione. [] The main differences lie in the substituents on the ring. Ethosuximide has a methyl group and an ethyl group attached to the 3-position, while the target compound has a 4-ethylphenyl group at the 1-position and a 4-ethyl-1-piperazinyl group at the 3-position.

Ethotoin (3-Ethyl-5-phenyl-2,4-imidazolidinedione)

  • Compound Description: Ethotoin is another anticonvulsant medication used in the management of epilepsy. [] It belongs to the hydantoin class of antiepileptic drugs. []
  • Relevance: Although Ethotoin belongs to the hydantoin class and has an imidazolidinedione core, its structural similarity to 1-(4-ethylphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione lies in the presence of the ethyl substituent and a phenyl ring, echoing the target compound's 4-ethylphenyl group. [] This suggests potential exploration of similar structure-activity relationships within these compound classes.

Mephenytoin (5-Ethyl-3-methyl-5-phenyl-2,4-imidazolidinedione)

  • Compound Description: Mephenytoin, similar to Ethotoin, belongs to the hydantoin class of anticonvulsant medications used to manage seizures. []
  • Relevance: Mephenytoin also displays structural parallels to 1-(4-ethylphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione with its ethyl and phenyl substituents, further emphasizing the relevance of these features in potential anticonvulsant activity and warranting further investigation in relation to the target compound. []

Glutethimide (2-Ethyl-2-phenylglutarimide)

  • Relevance: The shared motif between Glutethimide and the target compound suggests a potential relationship between these structural elements and their influence on the central nervous system, albeit with different pharmacological profiles. []

Methsuximide (N,2-Dimethyl-2-phenylsuccinimide)

  • Compound Description: Methsuximide serves as another example of an anticonvulsant drug, used to control seizures, particularly absence seizures. []
  • Relevance: While Methsuximide lacks the ethyl group found in the target compound 1-(4-ethylphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione, it retains the phenyl ring substituent. [] This suggests that the presence of the phenyl ring alone might contribute to the observed anticonvulsant properties, prompting further investigation into the specific roles of these substituents.

Phensuximide (N-Methyl-2-phenylsuccinimide)

  • Compound Description: Phensuximide, like Methsuximide, is an anticonvulsant medication, primarily used to treat absence seizures. []
  • Relevance: Phensuximide, although lacking both the ethyl group and the piperazine ring of 1-(4-ethylphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione, highlights the potential importance of the phenyl ring in contributing to anticonvulsant activity across various related structures. []

Paramethadione (3,5,5-Trimethyl-2,4-oxazolidinedione)

  • Compound Description: Paramethadione acts as another anticonvulsant, utilized in the management of seizures, particularly absence seizures. []
  • Relevance: Although Paramethadione possesses a different core ring structure (oxazolidinedione) compared to 1-(4-ethylphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione, its inclusion in the study alongside the other anticonvulsants suggests that researchers were exploring a range of structural motifs and their potential connection to anticonvulsant activity. [] This emphasizes the broader context of the research and the search for new antiepileptic therapies.

Properties

Product Name

1-(4-ethylphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione

IUPAC Name

1-(4-ethylphenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H25N3O2/c1-3-14-5-7-15(8-6-14)21-17(22)13-16(18(21)23)20-11-9-19(4-2)10-12-20/h5-8,16H,3-4,9-13H2,1-2H3

InChI Key

FPGJNNABNNTHDU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.